2,5-Dihydroxy-3-propyl-[1,4]benzoquinone
Description
Contextualization of Benzoquinone Derivatives in Organic Chemistry and Biochemistry
Benzoquinone derivatives are a class of organic compounds that are of significant interest in both organic chemistry and biochemistry. They are characterized by a six-membered aromatic ring with two ketone groups. This core structure is a key component in a variety of natural and synthetic compounds.
In the realm of organic chemistry, benzoquinones are valued for their reactivity. They readily participate in reactions such as Diels-Alder cycloadditions and Michael additions, making them useful building blocks in the synthesis of more complex molecules. Their ability to act as oxidizing agents is another key feature, often utilized in various chemical transformations.
From a biochemical perspective, benzoquinones are integral to numerous biological processes. Perhaps the most well-known example is the role of coenzyme Q10 (a ubiquinone, which is a type of benzoquinone) in the electron transport chain, a fundamental process for cellular energy production. The redox properties of benzoquinones, allowing them to accept and donate electrons, are central to their biological functions. Many natural products with a benzoquinone core exhibit a range of biological activities, including antimicrobial and antiproliferative effects, which has spurred research into their potential as therapeutic agents.
Structural Characteristics and Chemical Significance of 2,5-Dihydroxy-3-propyl-chembk.comrsc.orgbenzoquinone
2,5-Dihydroxy-3-propyl- rsc.orgbenzoquinone is a molecule with the chemical formula C₉H₁₀O₄ and a molecular weight of 182.17 g/mol . scbt.com Its structure consists of a 1,4-benzoquinone (B44022) ring substituted with two hydroxyl (-OH) groups at positions 2 and 5, and a propyl (-CH₂CH₂CH₃) group at position 3.
The presence of the hydroxyl groups significantly influences the electronic properties of the benzoquinone ring, enhancing its electron-donating capabilities and modifying its redox potential compared to the unsubstituted parent molecule. The propyl group, being an alkyl substituent, has a modest electron-donating effect and increases the lipophilicity of the molecule. This modification can affect its solubility and its interactions with biological systems. The combination of these substituents on the benzoquinone core creates a molecule with a unique set of physicochemical properties that are of interest for further study.
Below is a table summarizing some of the key structural and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₉H₁₀O₄ |
| Molecular Weight | 182.17 g/mol |
| IUPAC Name | 2,5-dihydroxy-3-propylcyclohexa-2,5-diene-1,4-dione |
| SMILES | CCCC1=C(C(=O)C=C(C1=O)O)O |
| InChI | InChI=1S/C9H10O4/c1-2-3-5-8(12)6(10)4-7(11)9(5)13/h4,10,12H,2-3H2,1H3 |
Historical Overview of Research on 2,5-Dihydroxy-chembk.comrsc.orgbenzoquinone Scaffolds
Research into 2,5-dihydroxy- rsc.orgbenzoquinone (DHBQ), the parent scaffold of the propyl-substituted compound, has a long history. DHBQ itself is a yellow solid that can be derived from 1,4-benzoquinone. wikipedia.org Historically, research has focused on its synthesis and reactivity. For instance, it is known to react with secondary amines and thiols. rsc.org The mechanisms of these reactions, whether through direct substitution or an addition-elimination pathway, have been a subject of investigation. rsc.org
In more recent decades, the focus has expanded to include the material science applications of DHBQ. Its ability to form metal complexes has been explored, leading to the development of coordination polymers and metal-organic frameworks (MOFs). usu.edu These materials have shown interesting electronic and magnetic properties, opening up avenues for their use in electronics and energy storage. For example, polymers incorporating the DHBQ unit have been investigated as potential cathode materials for rechargeable lithium batteries. researchgate.net
Current Research Landscape and Emerging Areas for 2,5-Dihydroxy-3-propyl-chembk.comrsc.orgbenzoquinone
While extensive research has been conducted on the parent 2,5-dihydroxy- rsc.orgbenzoquinone, specific studies focusing solely on its 3-propyl derivative are less common in the publicly available scientific literature. The current landscape suggests that 2,5-Dihydroxy-3-propyl- rsc.orgbenzoquinone is primarily of interest as a research chemical, likely used in proteomics research and as a building block in the synthesis of more complex molecules. scbt.com
Emerging research areas for benzoquinone derivatives in general include their application in the development of new organic electronic materials, such as organic batteries and sensors. The tunability of their electronic properties through the introduction of various substituents makes them attractive candidates for these applications. The specific properties imparted by the propyl group in 2,5-Dihydroxy-3-propyl- rsc.orgbenzoquinone, such as increased solubility in nonpolar solvents, could be advantageous in the solution-based processing of such materials.
Further research is needed to fully elucidate the unique chemical and physical properties of 2,5-Dihydroxy-3-propyl- rsc.orgbenzoquinone and to explore its potential applications. This could include studies on its electrochemical behavior, its activity in biological systems, and its utility as a synthon in organic chemistry. The foundation of knowledge built upon the study of its parent scaffold provides a strong starting point for these future investigations.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10O4 |
|---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
2,5-dihydroxy-3-propylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C9H10O4/c1-2-3-5-8(12)6(10)4-7(11)9(5)13/h4,10,13H,2-3H2,1H3 |
InChI Key |
HNLUOCXHVFBXDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=O)C=C(C1=O)O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Precursor Synthesis and Regioselective Functionalization for 2,5-Dihydroxy-3-propyl-abo.fiacs.orgbenzoquinone
The construction of the 2,5-dihydroxy-3-propyl- abo.fiacs.orgbenzoquinone scaffold relies on the strategic functionalization of simpler aromatic precursors. Key methodologies involve the oxidation of hydroquinone (B1673460) or phenol (B47542) derivatives and the regioselective introduction of the propyl group.
Synthesis from Hydroquinone and Phenolic Precursors
The synthesis of alkyl-substituted 2,5-dihydroxy-1,4-benzoquinones can be efficiently achieved starting from commercially available 2,5-dihydroxy-1,4-benzoquinone (B104904). A powerful and sustainable method involves an organocatalytic reductive coupling (OrgRC) reaction with an aliphatic aldehyde. rsc.org This approach allows for the direct and regioselective introduction of alkyl chains onto the benzoquinone ring.
For the synthesis of 2,5-Dihydroxy-3-propyl- abo.fiacs.orgbenzoquinone, the general sequence would involve:
Protection of Hydroxyl Groups: The two hydroxyl groups of the starting material, 2,5-dihydroxy-1,4-benzoquinone, are first protected, for instance, as methoxy (B1213986) ethers, to prevent unwanted side reactions.
Organocatalytic Reductive Coupling (OrgRC): The protected benzoquinone is then reacted with propanal in the presence of an organocatalyst and a hydride source like Hantzsch ester. This step reductively couples the propyl group to the benzoquinone core.
Deprotection: The protecting groups are subsequently removed to yield the final 2,5-dihydroxy-3-propyl- abo.fiacs.orgbenzoquinone.
This methodology has been successfully applied to generate a library of 2,5-dihydroxy-3,6-dialkyl-1,4-benzoquinones in very good to excellent yields, demonstrating its potential for producing the target compound on a preparative scale. rsc.org
Stereoselective and Enantioselective Approaches in Related Benzoquinone Synthesis
While the synthesis of 2,5-dihydroxy-3-propyl- abo.fiacs.orgbenzoquinone itself does not inherently involve stereocenters, the development of stereoselective and enantioselective methods is crucial for the synthesis of more complex, chiral benzoquinone derivatives with potential biological activities.
Modern asymmetric catalysis provides several strategies to achieve high enantioselectivity. One notable approach involves the use of chiral catalysts for the synthesis of chiral 3-substituted benzoquinone compounds. For example, a tandem 1,2-addition/lactonization reaction catalyzed by a chiral thiophosphoramide has been developed. This method has proven effective in synthesizing chiral benzoquinone derivatives with yields and enantiomeric excess (e.e.) values as high as 80%. Researchers hypothesize that the reaction proceeds through a quaternary and a six-membered transition state, which is key to achieving high enantioselectivity.
Derivatization Strategies for 2,5-Dihydroxy-3-propyl-abo.fiacs.orgbenzoquinone and Analogues
The reactivity of the 2,5-dihydroxy-3-propyl- abo.fiacs.orgbenzoquinone core is dominated by its electrophilic nature, making it susceptible to nucleophilic attack. This allows for a wide range of derivatization strategies to modify its structure and properties.
Nucleophilic Addition Reactions
The electron-deficient quinone ring readily reacts with various nucleophiles. The presence of the hydroxyl groups and the propyl substituent influences the regioselectivity of these reactions.
2,5-Dihydroxy- abo.fiacs.org-benzoquinone (DHBQ) and its alkylated analogues react readily with primary and secondary amines. researchgate.net The reaction typically proceeds via a nucleophilic substitution of the hydroxyl groups at the C-2 and C-5 positions to yield 2,5-diamino-substituted- abo.fiacs.org-benzoquinones. abo.fimdpi.com
The mechanism of this transformation has been a subject of investigation. Studies using isotopically labeled DHBQ have demonstrated that the reaction with secondary amines, such as morpholine, occurs through a direct ipso-substitution mechanism. rsc.orgabo.fi This is distinct from the mechanism observed with thiol nucleophiles.
The reaction of DHBQ with various diamines has also been explored, leading to a range of products depending on the structure of the diamine. abo.fi It is expected that 2,5-dihydroxy-3-propyl- abo.fiacs.orgbenzoquinone would follow a similar reactivity pattern, affording 2,5-diamino-3-propyl- abo.fiacs.orgbenzoquinone derivatives upon reaction with amines.
Table 1: Representative Amination Reactions on Benzoquinone Scaffolds
| Benzoquinone Reactant | Amine Nucleophile | Product Type | Reference |
|---|---|---|---|
| 2,5-Dihydroxy- abo.fiacs.org-benzoquinone (DHBQ) | Secondary Amines (e.g., Morpholine) | 2,5-bis(dialkylamino)- abo.fiacs.org-benzoquinones | abo.firsc.org |
| 2,5-Dihydroxy- abo.fiacs.org-benzoquinone (DHBQ) | Primary Amines (e.g., 2-phenylethylamine) | 2,5-di-alkylamino-1,4-benzoquinones | mdpi.com |
| 2,3,5,6-Tetrabromo-1,4-benzoquinone | Aryl Amines | 2,5-diarylamino-3,6-dibromo-1,4-benzoquinones | academicjournals.org |
| 2,5-Dichloro-1,4-benzoquinone | Pyrrolidine | 2,5-Bis(pyrrolidino)-3-chloro-1,4-benzoquinone | researchgate.net |
Similar to amines, thiols are effective nucleophiles for the derivatization of the benzoquinone ring. The reaction of DHBQ with thiols leads to the formation of the corresponding 2,5-dithioether derivatives. researchgate.netresearchgate.net
Mechanistic studies have revealed that, unlike the reaction with secondary amines, the reaction with thiols such as benzenethiol (B1682325) and 1-hexanethiol (B106883) proceeds via an addition/elimination mechanism. rsc.orgabo.fi The corresponding thiolates can react through both the ipso-substitution and addition/elimination pathways concurrently. rsc.org
Studies on various benzoquinone derivatives have shown that electron-donating substituents on the ring influence the rate and regioselectivity of Michael addition with thiol nucleophiles like nitrobenzenethiol (NBT). nih.gov For 2,5-dihydroxy-3-propyl- abo.fiacs.orgbenzoquinone, the reaction with thiols is expected to yield stable thioether adducts, providing a straightforward method for introducing sulfur-containing functionalities.
Table 2: Thioether Derivatization of Representative Benzoquinones
| Benzoquinone Reactant | Thiol Nucleophile | Product | Mechanism | Reference |
|---|---|---|---|---|
| 2,5-Dihydroxy- abo.fiacs.org-benzoquinone (DHBQ) | Benzenethiol | 2,5-bis(phenylthio)- abo.fiacs.org-benzoquinone | Addition/Elimination | rsc.org |
| 2,5-Dihydroxy- abo.fiacs.org-benzoquinone (DHBQ) | 1-Hexanethiol | 2,5-bis(hexylthio)- abo.fiacs.org-benzoquinone | Addition/Elimination | rsc.org |
| Methyl-1,4-benzoquinone (MBQ) | Nitrobenzenethiol (NBT) | 2-methyl-6-((4-nitrophenyl)thio)benzene-1,4-diol | Michael Addition | nih.gov |
| tert-Butyl-1,4-benzoquinone (tBBQ) | Nitrobenzenethiol (NBT) | 2-(tert-butyl)-6-((4-nitrophenyl)thio)benzene-1,4-diol | Michael Addition | nih.gov |
Substitution Reactions and Arylation (e.g., Suzuki Coupling)
The functionalization of the benzoquinone scaffold through carbon-carbon bond formation is a powerful tool for creating diverse derivatives. Arylation, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, has been effectively applied to halogenated benzoquinones.
The Suzuki-Miyaura reaction involves the cross-coupling of an organohalide with an organoboron species, catalyzed by a palladium(0) complex. mdpi.com The general mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition of the palladium catalyst to the organohalide, transmetalation with the organoboron compound, and reductive elimination to yield the final product and regenerate the catalyst. researchgate.net
This methodology has been successfully used for the synthesis of tetraaryl-p-benzoquinones from tetrabromo-p-benzoquinone, demonstrating its utility in creating highly functionalized quinone systems. researchgate.net The reaction's versatility allows for the coupling of various aryl or vinyl boronic acids with halogenated quinones. mdpi.comnih.gov A typical reaction scheme for the Suzuki coupling on a bromo-benzoquinone is shown below.
| Reactant A | Reactant B | Catalyst | Base | Product | Reference |
| Bromo-benzoquinone | Arylboronic acid | Palladium Complex | Base (e.g., Na₂CO₃) | Aryl-benzoquinone | researchgate.netmdpi.com |
| 1,2-diiodobenzene | Dipyrrole-boronic ester | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Porphyrin precursor (via oxidation with DDQ) | mdpi.com |
Beyond C-C bond formation, the 2,5-dihydroxy- researchgate.netacs.org-benzoquinone core is reactive towards nucleophilic substitution. It readily reacts with nucleophiles such as secondary amines and thiols to yield the corresponding 2,5-diamino or 2,5-dithioether derivatives, respectively. nih.gov
Alkylation and Acylation of the Benzoquinone Core
Direct alkylation and acylation of the benzoquinone core provide pathways to introduce alkyl and acyl functional groups, further diversifying the molecular architecture.
Alkylation: While the alkylation of quinones has been studied, there are comparatively fewer reports on the direct alkylation of hydroxyquinones. acs.org One established method involves a radical mechanism, reacting a hydroxyquinone like lawsone (a hydroxynaphthoquinone) with diacyl peroxides. This method can produce a variety of alkylated naphthoquinones, though yields may not always be optimal. acs.org The chemistry of alkyl-1,4-benzoquinones shows they are versatile building blocks for more complex structures. researchgate.net
Acylation: Acylation of quinones can be achieved through several methods, including photochemical pathways. The photo-Friedel–Crafts acylation of 1,4-naphthoquinones with various aldehydes represents a direct method to access acylated 1,4-hydroquinones. wikipedia.orgnih.gov These hydroquinones can then be oxidized to the corresponding 2-acylated 1,4-naphthoquinones. nih.gov This photochemical approach is a key step in the synthesis of various biologically active compounds. wikipedia.org
| Reaction Type | Quinone Substrate | Reagent | Conditions | Product | Reference |
| Photoacylation | 1,4-Naphthoquinone | Aldehydes | Photochemical (Continuous-Flow) | Acylated 1,4-Hydroquinone | wikipedia.orgnih.gov |
| Radical Alkylation | Hydroxynaphthoquinone (Lawsone) | Diacyl Peroxides | Radical reaction | Alkylated Naphthoquinones | acs.org |
Chemoenzymatic Synthetic Pathways for Benzoquinones
Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific transformations, often under mild, environmentally friendly conditions, combined with traditional chemical steps. Enzymes like laccases, tyrosinases, and lipases are particularly useful in the synthesis and modification of benzoquinones.
Oxidation via Laccases and Tyrosinases: Laccases and tyrosinases are copper-containing oxidoreductase enzymes that catalyze the oxidation of phenols and related compounds to quinones, using molecular oxygen as the oxidant. researchgate.netacs.orgmdpi.comacademie-sciences.fr
Tyrosinase catalyzes the oxidation of phenols and catechols (o-diphenols) to their corresponding o-quinones. nih.govacademie-sciences.frresearchgate.net This process is fundamental in natural melanin (B1238610) biosynthesis. nih.gov
Laccases have a broad substrate range, including phenols, aminophenols, and hydroquinones, oxidizing them to generate quinonoid species. acs.orgnih.gov
These enzymatic oxidations can be part of domino or tandem reactions. For instance, a laccase can catalyze the oxidation of a hydroquinone to a benzoquinone, which then undergoes a non-enzymatic Michael addition with a nucleophile in the same pot. wikipedia.orgprotocols.io This approach has been used to synthesize highly substituted p-benzoquinones by reacting hydroquinones with cyclic 1,3-dicarbonyl compounds. wikipedia.org
| Enzyme | Substrate(s) | Reaction Type | Product | Reference |
| Tyrosinase | Phenols, Catechols | Oxidation | o-Quinones | academie-sciences.frresearchgate.net |
| Laccase | Hydroquinones, 1,3-Dicarbonyls | Domino Oxidation/Michael Addition | Substituted p-Benzoquinones | wikipedia.orgprotocols.io |
| Laccase | 2,5-Dihydroxybenzoic acid derivatives | Oxidation | Benzoquinone derivatives | acs.org |
Acylation via Lipases: Lipases are typically known for catalyzing hydrolysis of esters, but in non-aqueous environments, they can efficiently catalyze the reverse reaction: esterification and acylation. datapdf.com Lipase-catalyzed acylation has been used for the regioselective modification of compounds with hydroquinone skeletons. nih.gov For example, lipases can preferentially monoacetylate a hydroquinone, providing a key intermediate for the synthesis of natural products. nih.gov
Electrochemical Synthesis of Benzoquinones and Related Compounds
Electrochemical methods offer a green and highly controllable alternative for the synthesis of benzoquinones, avoiding the need for chemical oxidants by using electricity as the "reagent". academie-sciences.fr These methods typically involve the anodic oxidation of precursors like phenols or hydroquinones. researchgate.net
The electrosynthesis of p-benzoquinone from phenol has been demonstrated on various electrode materials, such as lead dioxide (PbO₂). The process can be optimized by adjusting parameters like water concentration, electrolysis potential, and temperature. A significant advancement in this area is the development of scalable electrochemical flow protocols. These continuous processes allow for the selective conversion of inexpensive and readily available phenols into their corresponding para-benzoquinones with high efficiency and functional group tolerance. academie-sciences.fr
The mechanism often involves the electrochemical generation of the p-benzoquinone, which can then react in situ with other nucleophiles present in the electrolytic cell, leading to substituted benzoquinone derivatives via a Michael-type addition. researchgate.net This ECE (electrochemical-chemical-electrochemical) mechanism involves an initial electrochemical oxidation, a subsequent chemical reaction, and a final electrochemical oxidation of the intermediate. researchgate.net
| Precursor | Electrode Material | Method | Key Feature | Product | Reference |
| Phenols | Ru–IrO₂ | Flow electrolysis | Scalable, catalyst-free | para-Benzoquinones | academie-sciences.fr |
| Hydroquinone | Carbon anode | Controlled-potential electrolysis | Green conditions, ECE mechanism | Disulfonamide substituted p-benzoquinone | researchgate.net |
| Phenol | α-PbO₂ and β-PbO₂ | Batch electrolysis | Study of reaction parameters | p-Benzoquinone | |
| 1,4-Dihydroxybenzene derivatives | Glassy carbon electrode | Cyclic voltammetry / Controlled-potential electrolysis | Michael addition with amines | Substituted p-benzoquinone derivatives | researchgate.net |
Chemical Reactivity, Reaction Mechanisms, and Degradation Pathways
Redox Chemistry and Electron Transfer Properties of 2,5-Dihydroxy-researchgate.netrsc.orgbenzoquinone
The quinone structure is inherently redox-active, capable of undergoing reversible reduction to a hydroquinone (B1673460). This property is central to the function of many biologically important quinones and is a key aspect of the chemistry of DHBQ.
Electrochemical Behavior and Redox Potential
The electrochemical properties of dihydroxybenzoquinones are of significant interest for applications in energy storage and as redox-active ligands in coordination chemistry. researchgate.netnih.gov The redox potential is a measure of the compound's tendency to accept electrons. While specific values for the 3-propyl derivative are not extensively documented, the behavior of the parent DHBQ provides a foundational understanding. The reduction of the benzoquinone involves the uptake of two electrons and two protons to form the corresponding hydroquinone. The potential at which this occurs is sensitive to factors such as pH and substitution on the quinone ring. The electron-donating nature of the hydroxyl groups influences the redox potential compared to unsubstituted p-benzoquinone.
Two-Electron Redox Processes
The reduction of the benzoquinone ring system is a classic example of a two-electron redox process. The quinone (oxidized form) accepts two electrons and two protons to yield the hydroquinone (reduced form). This transformation proceeds through an intermediate semiquinone radical anion, which is formed by the addition of a single electron. However, for many quinones under various conditions, the two-electron reduction to the stable hydroquinone is the dominant pathway. This reversible two-electron transfer is the basis for the use of DHBQ and its derivatives as electrode materials in batteries and as redox-active ligands that can mediate electron transfer between metal centers in coordination polymers. researchgate.netresearchgate.net
Mechanistic Investigations of Nucleophilic Attack on the Benzoquinone Ring
The electron-deficient nature of the carbon atoms in the benzoquinone ring makes them susceptible to attack by nucleophiles. The presence of hydroxyl groups as leaving groups opens up pathways for substitution reactions. DHBQ readily reacts with nucleophiles such as amines and thiols to form substituted benzoquinones. rsc.orgresearchgate.net The mechanism of these reactions, however, has been a subject of detailed investigation, as two primary pathways are possible. researchgate.netrsc.org
Differentiation of Ipso-Substitution versus Addition/Elimination Mechanisms
When DHBQ reacts with a nucleophile, the substitution of a hydroxyl group can occur via two plausible mechanisms, which ultimately lead to the identical product rsc.orgresearchgate.net:
Ipso-Substitution: The nucleophile directly attacks the carbon atom bearing the hydroxyl group (the ipso-position), leading to the direct displacement of the OH group.
Addition/Elimination: The nucleophile first attacks one of the unsubstituted carbon atoms (C-3 or C-6) on the quinone ring. This is followed by the elimination of a hydroxyl group from the adjacent C-2 or C-5 position, which restores the aromatic quinone system.
Distinguishing between these two pathways is challenging because they yield the same final product. rsc.org
Role of Isotopic Labeling in Mechanistic Elucidation
To definitively differentiate between the ipso-substitution and addition/elimination pathways, researchers have employed isotopic labeling. By selectively labeling one of the carbon atoms in the DHBQ ring with Carbon-13 (¹³C), the fate of that specific carbon atom can be traced throughout the reaction. rsc.orgresearchgate.net
Studies using selectively ¹³C-labeled DHBQ have demonstrated that the operative mechanism is dependent on the nature of the nucleophile. rsc.org
The reaction with the secondary amine morpholine was shown to proceed via ipso-substitution .
In contrast, the reaction with thiols like benzenethiol (B1682325) and 1-hexanethiol (B106883) occurs through the addition/elimination mechanism .
Interestingly, when using the more nucleophilic thiolates (the deprotonated form of thiols), both mechanisms were found to operate in parallel. rsc.orgresearchgate.net
These findings highlight the subtle electronic factors that dictate the reaction pathway.
Influence of pH and Solvent on Reaction Pathways
The reaction environment, particularly pH and solvent, plays a critical role in the reactivity of DHBQ. The acidity of the hydroxyl groups (pKa1 ≈ 2.95 for DHBQ) means that the protonation state of the molecule is highly pH-dependent. researchgate.net Changes in pH can alter the nucleophilicity of the attacking species (e.g., thiol vs. thiolate) and the electrophilicity of the quinone ring.
Following a comprehensive search, detailed information required to populate the requested sections on the chemical reactivity, reaction mechanisms, and degradation pathways of 2,5-Dihydroxy-3-propyl-benzoquinone is not available in the public domain.
Specifically, no research findings or data could be located for the following topics pertaining to this exact compound:
Hydrogen Peroxide Mediated Degradation and Product Analysis: There are no available studies detailing the degradation of 2,5-Dihydroxy-3-propyl-benzoquinone when exposed to hydrogen peroxide or analyzing the resulting products.
Theoretical Studies of Degradation Pathways: A search for computational or theoretical studies modeling the degradation pathways of 2,5-Dihydroxy-3-propyl-benzoquinone yielded no results.
"OH-Fluxuational" Effects in Acidic Media: The specific phenomenon of "OH-Fluxuational" effects in acidic conditions has not been documented for 2,5-Dihydroxy-3-propyl-benzoquinone.
While extensive research on these topics is available for the parent compound, 2,5-Dihydroxy-benzoquinone (DHBQ), it is not scientifically appropriate to extrapolate these findings to its propyl-substituted derivative. The presence of the propyl group can alter the molecule's electronic and steric properties, potentially leading to different reactivity, stability, and degradation mechanisms.
Due to the absence of specific data for 2,5-Dihydroxy-3-propyl-benzoquinone, the requested article cannot be generated with scientific accuracy at this time.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules like 2,5-Dihydroxy-3-propyl- usu.edunih.govbenzoquinone. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the complete mapping of the proton and carbon framework.
One-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment of hydrogen and carbon atoms in the molecule. The ¹H spectrum would show distinct signals for the aromatic proton, the hydroxyl protons, and the protons of the propyl group (methylene and methyl). The ¹³C spectrum would reveal signals for the carbonyl carbons, the hydroxyl- and alkyl-substituted carbons of the quinone ring, and the carbons of the propyl side chain.
To establish connectivity, 2D NMR experiments are employed:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu It would show correlations between the adjacent methylene (B1212753) groups of the propyl chain and between the vinyl proton and potentially the hydroxyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. youtube.com It is used to definitively assign the carbon signals for the methine and methylene groups.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment is used to determine spatial proximity between protons, which can help confirm stereochemistry and conformation, although it is less critical for a relatively rigid structure like this.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,5-Dihydroxy-3-propyl- usu.edunih.govbenzoquinone
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) |
| C1 (C=O) | - | ~185 | H6, H2' |
| C2 (-OH) | - | ~150 | H6, H1' |
| C3 (-CH₂CH₂CH₃) | - | ~120 | H1', H2' |
| C4 (C=O) | - | ~185 | H6 |
| C5 (-OH) | - | ~150 | H6 |
| C6 (-H) | ~6.0 | ~110 | C1, C2, C4, C5 |
| Propyl-C1' (-CH₂-) | ~2.5 (triplet) | ~25 | C2, C3, C4, C2' |
| Propyl-C2' (-CH₂-) | ~1.6 (sextet) | ~22 | C1', C3' |
| Propyl-C3' (-CH₃) | ~0.9 (triplet) | ~14 | C1', C2' |
| 2-OH | Variable | - | C1, C2, C3 |
| 5-OH | Variable | - | C4, C5, C6 |
³¹P NMR is a powerful technique for the analysis of hydroxyl groups. researchgate.net This method involves the chemical derivatization of the hydroxyl groups with a phosphorus-containing reagent, such as 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, to form phosphitylated derivatives. The resulting compound is then analyzed by ³¹P NMR spectroscopy. The two distinct hydroxyl groups (at the C2 and C5 positions) of 2,5-Dihydroxy-3-propyl- usu.edunih.govbenzoquinone would be expected to have different chemical environments due to the asymmetry introduced by the propyl group. This difference would be reflected in the ³¹P NMR spectrum of the derivatized product, which would ideally show two separate signals, allowing for their differentiation and quantification. researcher.life
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of its functional groups. mdpi.com
Infrared (IR) Spectroscopy: The IR spectrum of 2,5-Dihydroxy-3-propyl- usu.edunih.govbenzoquinone would be dominated by characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ would correspond to the O-H stretching vibrations of the hydroxyl groups, indicative of hydrogen bonding. nih.gov Sharp, strong peaks around 1650 cm⁻¹ are characteristic of the C=O (quinone) stretching vibrations. C=C stretching vibrations of the ring would appear in the 1580-1620 cm⁻¹ region. Aliphatic C-H stretching from the propyl group would be observed just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would also detect these key functional groups. chemicalbook.com The C=O and C=C stretching modes typically give strong signals in the Raman spectrum. The symmetric vibrations of the ring would also be prominent.
Interactive Table: Characteristic Vibrational Frequencies for 2,5-Dihydroxy-3-propyl- usu.edunih.govbenzoquinone
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | IR | 3200 - 3500 | Broad, Strong |
| Aliphatic C-H Stretch | IR, Raman | 2850 - 2960 | Medium |
| C=O Stretch (Quinone) | IR, Raman | 1640 - 1660 | Strong |
| C=C Stretch (Ring) | IR, Raman | 1580 - 1620 | Medium-Strong |
| C-O Stretch | IR | 1180 - 1230 | Strong |
| C-H Bend | IR | 1350 - 1470 | Medium |
Mass Spectrometry (MS) Techniques
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique suitable for volatile and thermally stable compounds. While the hydroxyl groups might necessitate derivatization (e.g., silylation) for optimal analysis, GC-MS can be used to identify 2,5-Dihydroxy-3-propyl- usu.edunih.govbenzoquinone in a mixture and quantify its amount. The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (182.17 g/mol ). For the related parent compound, 2,5-dihydroxy-1,4-benzoquinone (B104904), the molecular ion peak is observed at an m/z of 140. nih.gov Fragmentation patterns, such as the loss of the propyl group or carbon monoxide, would provide further structural confirmation.
Interactive Table: Expected GC-MS Fragmentation for 2,5-Dihydroxy-3-propyl- usu.edunih.govbenzoquinone
| m/z Value | Identity | Description |
| 182 | [M]⁺ | Molecular Ion |
| 154 | [M - CO]⁺ | Loss of a carbonyl group |
| 139 | [M - C₃H₇]⁺ | Loss of the propyl radical |
| 111 | [M - C₃H₇ - CO]⁺ | Subsequent loss of a carbonyl group |
For non-volatile samples or large molecules derived from 2,5-Dihydroxy-3-propyl- usu.edunih.govbenzoquinone, soft ionization techniques are preferred.
Electrospray Ionization (ESI-MS): ESI is a soft ionization method that is highly effective for polar molecules. creative-proteomics.com It would provide a very accurate mass measurement of the compound, typically observing the protonated molecule [M+H]⁺ at m/z 183.1 or the deprotonated molecule [M-H]⁻ at m/z 181.1. This high resolution is invaluable for confirming the elemental formula.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): MALDI-TOF is particularly well-suited for analyzing high molecular weight compounds, including polymers and metal-organic frameworks (MOFs). creative-proteomics.comnih.gov If 2,5-Dihydroxy-3-propyl- usu.edunih.govbenzoquinone were used as a monomer or ligand to create a polymer, MALDI-TOF would be the technique of choice to characterize the resulting polymer distribution, including the average molecular weight and polydispersity. nih.gov
X-ray Photoelectron Spectroscopy (XPS) and Elemental Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For 2,5-Dihydroxy-3-propyl- researchgate.netuq.edu.aubenzoquinone, XPS analysis would provide critical information about the carbon and oxygen environments.
The high-resolution C 1s spectrum is expected to be deconvoluted into multiple peaks corresponding to the distinct chemical environments of the carbon atoms: the carbon atoms of the propyl group (C-C and C-H bonds), the olefinic carbons of the quinone ring (C=C), the carbons bonded to hydroxyl groups (C-OH), and the carbonyl carbons (C=O). Similarly, the O 1s spectrum would show distinct peaks for the carbonyl oxygen (C=O) and the hydroxyl oxygen (C-OH). The binding energies for these functional groups in similar quinone structures have been well-documented. For instance, studies on p-benzoquinone and its halogenated derivatives provide a basis for predicting these chemical shifts. utexas.edu The electron-donating nature of the propyl and hydroxyl groups is expected to slightly lower the binding energies of the ring carbons compared to unsubstituted benzoquinone.
Elemental analysis provides the percentage composition of elements in a compound. For 2,5-Dihydroxy-3-propyl- researchgate.netuq.edu.aubenzoquinone, with a molecular formula of C9H10O4, the theoretical elemental composition can be precisely calculated.
Table 1: Theoretical Elemental Composition of 2,5-Dihydroxy-3-propyl- researchgate.netuq.edu.aubenzoquinone
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 9 | 108.099 | 59.34 |
| Hydrogen | H | 1.008 | 10 | 10.080 | 5.53 |
| Oxygen | O | 15.999 | 4 | 63.996 | 35.13 |
| Total | | | | 182.175 | 100.00 |
Table 2: Predicted C 1s and O 1s Binding Energies for 2,5-Dihydroxy-3-propyl- researchgate.netuq.edu.aubenzoquinone from XPS
| Core Level | Functional Group | Predicted Binding Energy (eV) |
|---|---|---|
| C 1s | C-C / C-H (propyl) | ~284.8 |
| C 1s | C=C | ~285.5 |
| C 1s | C-OH | ~286.5 |
| C 1s | C=O | ~288.0 |
| O 1s | C-OH | ~533.0 |
Electrochemical Characterization Methods
Cyclic Voltammetry for Redox Behavior
Cyclic voltammetry (CV) is a potent electrochemical technique used to study the redox properties of electroactive species. For 2,5-Dihydroxy-3-propyl- researchgate.netuq.edu.aubenzoquinone, CV would reveal the potentials at which the molecule is oxidized and reduced, the reversibility of these processes, and information about the reaction kinetics.
The electrochemical behavior of this compound is dominated by the quinone moiety, which typically undergoes a reversible two-electron, two-proton reduction to form the corresponding hydroquinone (B1673460). The parent compound, 2,5-dihydroxy-1,4-benzoquinone (DHBQ), exhibits a well-defined quasi-reversible redox couple. researchgate.net The introduction of a propyl group at the 3-position is expected to influence the redox potential. As an alkyl group, the propyl substituent is electron-donating, which increases the electron density on the quinone ring. This increased electron density makes the molecule more difficult to reduce, resulting in a cathodic shift (to a more negative potential) of the redox potential compared to the unsubstituted DHBQ.
Table 3: Comparison of Redox Potentials for DHBQ and Predicted Potentials for its Propyl Derivative
| Compound | Epc (V) | Epa (V) | E½ (V) vs. Ag/AgCl |
|---|---|---|---|
| 2,5-Dihydroxy-1,4-benzoquinone (DHBQ) (Experimental) researchgate.net | ~ -0.10 | ~ 0.00 | ~ -0.05 |
Controlled-Potential Coulometry for Mechanistic Studies
Controlled-potential coulometry is an analytical method used to determine the amount of a substance by measuring the total charge (in coulombs) consumed during a complete electrochemical reaction at a constant potential. A key application of this technique is the determination of the number of electrons (n) transferred in a redox reaction. libretexts.org
While specific coulometric studies on 2,5-Dihydroxy-3-propyl- researchgate.netuq.edu.aubenzoquinone have not been reported, the mechanism is expected to be analogous to that of other p-benzoquinone derivatives. The reduction of the quinone to the hydroquinone is a well-established two-electron process. Therefore, controlled-potential coulometry performed at a potential sufficiently negative of the cathodic peak observed in the cyclic voltammogram would be expected to yield a value of n ≈ 2. This would confirm that the electrochemical reduction involves the transfer of two electrons per molecule.
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The chromophore responsible for the color and UV absorption in 2,5-Dihydroxy-3-propyl- researchgate.netuq.edu.aubenzoquinone is the substituted p-benzoquinone ring.
The electronic absorption spectra of 1,4-benzoquinone (B44022) and its hydroxy derivatives have been studied in detail. nih.gov They typically exhibit two main types of electronic transitions:
n → π* transitions: These involve the promotion of an electron from a non-bonding orbital (on the oxygen atoms) to an anti-bonding π* orbital. These are relatively low-energy transitions and occur at longer wavelengths (in the visible region), being responsible for the characteristic yellow color of quinones.
π → π* transitions: These higher-energy transitions involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. They occur at shorter wavelengths, typically in the UV region.
The presence of two hydroxyl groups and one propyl group on the benzoquinone ring acts as auxochromes, which modify the absorption characteristics of the chromophore. Both hydroxyl and alkyl groups are electron-donating, which tends to shift the absorption maxima to longer wavelengths (a bathochromic or red shift). Therefore, 2,5-Dihydroxy-3-propyl- researchgate.netuq.edu.aubenzoquinone is expected to absorb at slightly longer wavelengths than the parent 2,5-dihydroxy-1,4-benzoquinone. nih.gov
Table 4: Expected UV-Visible Absorption Bands and Electronic Transitions
| Transition Type | Chromophore | Expected λmax Region (nm) |
|---|---|---|
| n → π* | C=O | ~400 - 450 |
| π → π* | Quinone Ring System | ~270 - 300 |
X-ray Diffraction (XRD) for Crystalline Structure
To date, a single-crystal structure of 2,5-Dihydroxy-3-propyl- researchgate.netuq.edu.aubenzoquinone has not been reported in the crystallographic databases. However, if the compound is obtained as a microcrystalline solid, Powder X-ray Diffraction (PXRD) can be utilized. nih.gov The PXRD pattern serves as a unique "fingerprint" for a specific crystalline phase. It can be used to confirm the identity and assess the purity of a synthesized batch of the compound. While PXRD does not provide the same level of structural detail as single-crystal XRD, it is an essential tool for characterizing solid-state materials. nih.gov Studies on metal-organic frameworks incorporating the related 2,5-dihydroxy-1,4-benzoquinone ligand have utilized PXRD to confirm phase purity and crystallinity. usu.edu
Table 5: Information Obtainable from X-ray Diffraction Analysis
| Technique | Sample Type | Information Provided |
|---|---|---|
| Single-Crystal XRD | Single Crystal | Atomic coordinates, bond lengths, bond angles, unit cell parameters, space group, crystal packing, hydrogen bonding network. |
Theoretical and Computational Chemistry of 2,5 Dihydroxy 3 Propyl 1 2 Benzoquinone
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic properties and inherent reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) Studies
Hartree-Fock SCF Calculations for Molecular Orbital Analysis
The Hartree-Fock (HF) method, an ab initio self-consistent field (SCF) calculation, provides a foundational understanding of molecular orbitals (MOs) and their energies. This analysis is crucial for describing bonding, anti-bonding, and non-bonding interactions within a molecule. While HF calculations are a staple in computational chemistry for obtaining initial approximations of molecular wavefunctions and energies, specific studies applying this method to analyze the molecular orbitals of 2,5-Dihydroxy-3-propyl- uq.edu.aubenzoquinone have not been identified in publicly accessible research.
Molecular Modeling and Dynamics Simulations for Conformational Analysis
Molecular modeling and molecular dynamics (MD) simulations are indispensable tools for exploring the conformational landscape and dynamic behavior of molecules over time. These simulations model the movements and interactions of atoms and molecules, providing insights into structural stability and flexibility.
A molecular topology for 2,5-Dihydroxy-3-propyl- uq.edu.aubenzoquinone is available through the Automated Topology Builder (ATB) and Repository. uq.edu.au This repository provides pre-calculated parameters and files necessary to perform MD simulations using common software packages like GROMACS, GROMOS, and LAMMPS. uq.edu.au The availability of this topology facilitates the study of its conformational preferences, interactions with biomolecules, and behavior in various solvent environments. uq.edu.au
Table 1: Molecular Identifiers and Simulation Information for 2,5-Dihydroxy-3-propyl- uq.edu.aubenzoquinone
| Identifier Type | Value |
|---|---|
| Formula | C₉H₁₀O₄ |
| IUPAC Name | 2,5-dihydroxy-3-propylcyclohexa-2,5-diene-1,4-dione |
| Canonical SMILES | CCCC1=C(O)C(=O)C=C(C1=O)O |
| IUPAC InChI Key | YKQZEQBSAAYUHJ-UHFFFAOYSA-N |
| Forcefield | multiple |
| ATB Molecule ID | 78580 |
Data sourced from the Automated Topology Builder (ATB) and Repository. uq.edu.au
Prediction of Spectroscopic Parameters
Computational chemistry allows for the prediction of various spectroscopic parameters, which can aid in the interpretation of experimental data. For instance, calculations can estimate Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. The ATB database entry for 2,5-Dihydroxy-3-propyl- uq.edu.aubenzoquinone includes a feature for generating ¹H NMR spectra, though specific predicted data is not currently displayed. uq.edu.au Detailed computational studies focused on predicting the full range of spectroscopic parameters for this molecule are not available in published literature.
Cheminformatic Approaches to Structure-Mechanism Relationships
Cheminformatics utilizes computational methods to analyze chemical information, enabling the prediction of structure-activity and structure-property relationships. These approaches can be applied to understand how the structural features of 2,5-Dihydroxy-3-propyl- uq.edu.aubenzoquinone, such as its propyl group and hydroxyl substitutions, might influence its reaction mechanisms compared to other benzoquinone derivatives. However, specific cheminformatic studies detailing the structure-mechanism relationships of this compound are not documented in the available scientific literature.
In Silico Studies of Molecular Interactions and Potential Biological Activities
In silico methods, including molecular docking and pharmacophore modeling, are used to predict the interaction of small molecules with biological targets like proteins and nucleic acids. These studies can provide preliminary assessments of a compound's potential biological activities. While the 1,4-benzoquinone (B44022) scaffold is a subject of interest in drug design, dedicated in silico studies investigating the molecular interactions and specific biological activity profile of 2,5-Dihydroxy-3-propyl- uq.edu.aubenzoquinone have not been found in the public research domain. The availability of an MD topology suggests that such studies, for example, investigating its binding to a protein active site, are computationally feasible. uq.edu.au
Biological Activity and Mechanistic Insights Excluding Human/clinical/safety
Antioxidant Activity and Free Radical Scavenging Mechanisms
The antioxidant potential of 2,5-dihydroxy-benzoquinones is rooted in their chemical structure, particularly the presence of hydroxyl groups on the quinone ring. These compounds can neutralize free radicals through several mechanisms, including hydrogen atom transfer (HAT), proton loss (PL), and electron transfer (ET). The hydroquinone (B1673460) form is particularly effective, as the hydroxyl groups can readily donate a hydrogen atom to a free radical, thereby stabilizing it. This process converts the hydroquinone into a more stable semiquinone radical, and subsequently to the quinone form.
The efficacy of this free-radical scavenging is often evaluated using various assays. In the 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay, hydroquinone derivatives have demonstrated high radical-scavenging effects, with activities comparable to standards like α-tocopherol. Similarly, the 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+) assay is used to measure antioxidant capacity. The ferric reducing antioxidant power (FRAP) assay also serves to quantify the antioxidant potential by measuring the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The presence of phenols and flavonoids in natural sources of these compounds is believed to be responsible for their free-radical scavenging and antioxidant activities. Theoretical studies using quantum chemical modeling help elucidate the underlying mechanisms by calculating parameters such as bond dissociation enthalpies (BDE) and ionization potentials (IP), which correlate with the reactivity of phenols towards free radicals.
| Compound Class | Assay | Observed Activity | Reference |
|---|---|---|---|
| Hydroquinone Derivatives | DPPH | Scavenging activity of 93-97% at 230 µM | |
| Hydroquinone | ABTS | SC50 of 4.57 µM | |
| Plant Extracts (containing phenols/flavonoids) | DPPH | Concentration-dependent scavenging |
Enzyme Inhibition and Modulation Studies (e.g., DT-Diaphorase (NQO1), Angiotensin Converting Enzyme (ACE))
DT-Diaphorase (NQO1)
DT-diaphorase, or NAD(P)H:quinone acceptor oxidoreductase (NQO1), is a flavoprotein that plays a crucial role in the detoxification of quinones. It catalyzes the two-electron reduction of quinones and related compounds to their corresponding hydroquinones, using either NADH or NADPH as an electron donor. This two-electron reduction is a detoxification pathway because it bypasses the formation of unstable and reactive semiquinone intermediates, which can participate in redox cycling and generate oxidative stress. Studies on various 1,4-quinone derivatives show that they can act as substrates for NQO1. The biological activity of some quinone-based compounds is linked to their ability to be activated by NQO1, which is found at high levels in many human solid tumors. The reduction of the quinone moiety to a hydroquinone is a key step in their mechanism of action. Animal models, such as NQO1-null mice, have confirmed the protective role of this enzyme against quinone-induced toxicity.
Angiotensin Converting Enzyme (ACE)
Angiotensin-converting enzyme (ACE) is a key component of the renin–angiotensin system (RAS), responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. ACE inhibitors block this conversion, leading to vasodilation and a reduction in blood pressure. While specific studies detailing the interaction of 2,5-Dihydroxy-3-propyl-benzoquinone with ACE are limited, the general mechanism of ACE inhibition involves the binding of inhibitors to the enzyme's active site, which contains a zinc ion. Various classes of compounds, including those with sulfhydryl, dicarboxylate, or phosphonate groups, have been developed as ACE inhibitors.
Mechanistic Investigations of Antibacterial and Anticancer Activity in Model Systems (e.g., in vitro cell lines, not human trials)
Antibacterial Activity
Benzoquinone derivatives have shown notable antibacterial properties. The activity of 2,5-dihydroxy-1,4-benzoquinones is dependent on the substituents at the 3 and 6 positions of the quinone ring. A related compound, 2,5-dihydroxy-3-methyl-1,4-benzoquinone, demonstrated significant activity against a range of clinical bacterial strains, including Salmonella spp., Proteus spp., Pseudomonas aeruginosa, Klebsiella pneumoniae, Escherichia coli, Shigella dysentriae, and Staphylococcus aureus, with zones of inhibition ranging from 10 to 20 mm.
The proposed mechanisms for the antibacterial action of quinone derivatives include the disruption of bacterial membrane function and the inhibition of essential enzymes like ATPase. The lipophilic nature of the alkyl side chain can facilitate the compound's interaction with the bacterial cell membrane, leading to increased permeability and cell death.
| Compound | Bacterial Strain | Activity (Zone of Inhibition) | Reference |
|---|---|---|---|
| 2,5-Dihydroxy-3-methyl-1,4-benzoquinone | Salmonella spp. | 10-20 mm | |
| Proteus spp. | 10-20 mm | ||
| Pseudomonas aeruginosa | 10-20 mm | ||
| Klebsiella pneumoniae | 10-20 mm | ||
| Escherichia coli | 10-20 mm | ||
| Shigella dysentriae | 10-20 mm | ||
| Staphylococcus aureus | 10-20 mm |
Anticancer Activity
The 1,4-benzoquinone (B44022) moiety is a key pharmacophore in many compounds with anticancer properties. Their cytotoxicity against cancer cells is attributed to multiple mechanisms. One primary mechanism is the generation of reactive oxygen species (ROS) through redox cycling, which induces oxidative stress and leads to apoptosis. Another significant mechanism is their interaction with DNA; some derivatives can act as alkylating agents, forming cross-links in DNA, which inhibits replication and transcription and ultimately triggers cell death. Furthermore, certain quinones and their derivatives, such as naphthoquinones, have been shown to inhibit DNA topoisomerases, enzymes critical for managing DNA topology during cellular processes.
In vitro studies using various human cancer cell lines have quantified the cytotoxic effects of related benzoquinones. For example, compounds like 2-methoxy-6-heptyl-1,4-benzoquinone and 2-methoxy-6-pentyl-1,4-benzoquinone have demonstrated IC₅₀ values in the low microgram per milliliter range against M109 and A2780 tumor cell lines.
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| 2-methoxy-6-heptyl-1,4-benzoquinone | M109 (Murine lung carcinoma) | 10 | |
| 2-methoxy-6-pentyl-1,4-benzoquinone (Primin) | M109 (Murine lung carcinoma) | 10 | |
| 2-methoxy-6-heptyl-1,4-benzoquinone | A2780 (Human ovarian carcinoma) | 7.9 | |
| 2-methoxy-6-pentyl-1,4-benzoquinone (Primin) | A2780 (Human ovarian carcinoma) | 2.9 | |
| 2-methoxy-6-butyl-1,4-benzoquinone | A2780 (Human ovarian carcinoma) | 3.2 |
Interactions with Biological Targets at the Molecular Level
The reactivity of the 2,5-dihydroxy-benzoquinone core structure dictates its interactions with biological macromolecules. The quinone ring is an electrophile and can undergo nucleophilic addition reactions, particularly Michael-type additions. This allows it to react with nucleophilic groups found in proteins, such as the thiol groups of cysteine residues and the amino groups of lysine residues. Such covalent modifications can alter the structure and function of proteins, leading to enzyme inhibition or disruption of cellular signaling pathways.
Molecular docking studies have provided further insights into these interactions. For instance, quinone hybrids have been docked into the active site of DT-diaphorase (NQO1), illustrating the molecular basis for their role as substrates for this enzyme. Similarly, computational models have been used to explore the binding modes of related naphthoquinones with anticancer targets like the histone acetyltransferase EP300 and the cell cycle phosphatase CDC25B. These studies help to visualize the specific hydrogen bonds and hydrophobic interactions that stabilize the compound within the protein's binding pocket, providing a rationale for its biological activity.
Biosynthetic Pathways of Related Alkylated Benzoquinones in Natural Systems
The biosynthesis of alkylated benzoquinones in nature often follows a pathway involving polyketide synthesis. In some plants, such as Sorghum, the pathway for lipid benzoquinones has been elucidated. It begins with a long-chain acyl-CoA starter unit that is extended by a type III polyketide synthase (PKS) through the condensation of three malonyl-CoA units. This is followed by cyclization and aromatization reactions to produce a 5-n-alkyl-resorcinol.
Subsequent modification steps tailor the final structure. An S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) can methylate the resorcinol intermediate. The final step in forming the benzoquinone is a hydroxylation reaction, likely catalyzed by a P450 mono-oxygenase, which converts the alkylated resorcinol derivative into the corresponding hydroquinone. This hydroquinone can then be oxidized to the final alkylated benzoquinone product. This entire metabolic machinery, from PKS to the final hydroxylation, has been shown to be present and active in specialized plant cells like root hairs.
Applications in Advanced Materials Science and Chemical Engineering
Energy Storage Applications
The reversible two-electron redox reaction that quinone derivatives undergo makes them excellent candidates for electrode materials in various energy storage systems. mdpi.com
Redox-Flow Batteries: Role as Negolyte Material
Quinone and hydroquinone (B1673460) compounds are extensively studied for their potential in aqueous organic redox-flow batteries (AORFBs) due to their wide range of redox potentials, low cost, and structural versatility. nih.govharvard.edunih.gov These molecules can be tailored to function as either the positive electrolyte (catholyte) or the negative electrolyte (negolyte). nih.govnih.gov While many studies have focused on developing stable quinone-based catholytes, the fundamental benzoquinone-hydroquinone redox couple is a foundational system for regenerative flow batteries. harvard.edu The performance of such systems is often limited by the solubility of the quinone species. harvard.edu To overcome issues like chemical instability (e.g., Michael reactions) that affect some benzoquinones, researchers have developed substituted derivatives to enhance stability and performance. researchgate.net For instance, fully substituted hydroquinones have demonstrated greater stability and high accessible capacity, with some derivatives showing capacity decay rates as low as 0.45% per day in symmetric cell testing. nih.govnih.gov The development of new organic molecules, including quinones, is a key strategy to create cost-effective and scalable energy storage solutions. harvard.edu
Cathode Materials for Lithium-Ion Batteries
A significant challenge for using small organic molecules like DHBQ in lithium-ion batteries is their tendency to dissolve in common liquid electrolytes, which leads to rapid capacity fading. researchgate.netdaneshyari.com To address this, a primary strategy is the polymerization of these molecules or their incorporation into more stable structures like coordination polymers. researchgate.netdaneshyari.com
Researchers have successfully utilized DHBQ and its derivatives to create cathode materials with promising performance. For example, a one-dimensional coordination polymer, copper(II)-2,5-dihydroxy-1,4-benzoquinone (Cu-DHBQ), was developed as an air-stable cathode material with a high theoretical capacity of 266 mAh g⁻¹. researchgate.net When tested, it demonstrated an initial capacity of 214 mAh g⁻¹ and maintained 98% of this capacity after 200 cycles. researchgate.net
Other polymeric materials incorporating the DHBQ structure have also been investigated. Poly(2,5-dihydroxy-1,4-benzoquinone-3,6-methylene) (PDBM) was used in composite electrodes that achieved a specific capacity of 150 mAh g⁻¹ with good cyclability, showing less than 10% degradation over 100 cycles. soton.ac.uk Similarly, poly(2,5-dihydroxyl-1,4-benzoquinonyl sulfide) (PDBS) has been synthesized and evaluated as a cathode material. rsc.org Furthermore, redox-active metal-organic frameworks (MOFs) like Fe(dhbq) leverage the multi-electron redox process of the organic ligand to function as cathode materials. acs.org
| Material | Theoretical Capacity (mAh g⁻¹) | Observed Initial Capacity (mAh g⁻¹) | Cycling Stability | Reference |
|---|---|---|---|---|
| Cu-DHBQ | 266 | 214 | 98% retention after 200 cycles | researchgate.net |
| PDBM Composite | N/A | 150 | <10% degradation over 100 cycles | soton.ac.uk |
| PDBS | Assessed as a cathode material, specific performance data not detailed. | rsc.org |
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
2,5-Dihydroxy-researchgate.netmdpi.combenzoquinone as a Ligand in MOF Synthesis
2,5-dihydroxy-1,4-benzoquinone (B104904) (DHBQ) and its derivatives are widely used as redox-active ligands for the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.govacs.org The dianionic form of DHBQ acts as an effective linker for transition metal nodes, forming a variety of supramolecular frameworks. mdpi.com
A notable family of these materials is represented by the formula NBu₄M(DHBQ)₁.₅, where M can be a divalent metal ion such as Ni²⁺, Fe²⁺, or Co²⁺. researchgate.netusu.edunih.gov High-yield syntheses for these MOFs have been developed, allowing for their production via simple benchtop aqueous addition reactions. researchgate.netusu.edunih.gov The versatility of this synthesis approach can be extended to include halide-substituted DHBQ ligands, such as 3,6-dichloro-2,5-dihydroxy-1,4-benzoquinone (chloranilic acid) and 3,6-difluoro-2,5-dihydroxy-1,4-benzoquinone (fluoranilic acid). researchgate.netusu.edunih.govacs.org The ability of DHBQ to act as a building block for extended frameworks is a key feature in the construction of these advanced materials. mdpi.com
Electrical Conductivity and Magnetic Properties of Benzoquinone-based MOFs
While most MOFs are electrical insulators, those constructed with benzoquinone-based ligands can exhibit remarkable electronic and magnetic properties. mdpi.comnih.govacs.org The incorporation of these redox-active linkers is a powerful strategy to tune or switch the magnetic and conductive properties of the resulting framework. mdpi.com
DHBQ-based MOFs have been at the forefront of developing electrically conductive MOFs. acs.org For example, the iron-based MOF (NBu₄)₂Fe₂III(dhbq)₃ exhibits a very high room-temperature conductivity of 0.16 S/cm. mdpi.com Another iron-containing framework, Fe(dhbq), was found to have an electrical conductivity of 5 × 10⁻⁶ S cm⁻¹ at room temperature, attributed to d-π interactions between the iron ion and the DHBQ ligand. acs.org Research has shown that 3D MOFs formed with DHBQ can display significantly higher conductivity than their 2D counterparts. nih.gov
In addition to conductivity, these materials can display interesting magnetic behaviors. An iron-based DHBQ polymer, NBu₄Fe(DHBQ)₁.₅, was found to have not only high electrical conductivity but also a high ferromagnetic ordering temperature of 130 K. usu.eduacs.org The semiquinone form of the ligand is particularly effective at enhancing magnetic coupling between metal ions, leading to porous magnets. mdpi.com This combination of porosity, magnetism, and conductivity in a single material makes benzoquinone-based MOFs highly promising for future electronic devices. mdpi.com
| MOF Material | Property | Value | Reference |
|---|---|---|---|
| (NBu₄)₂Fe₂III(dhbq)₃ | Electrical Conductivity | 0.16 S/cm | mdpi.com |
| Fe(dhbq) | Electrical Conductivity | 5 × 10⁻⁶ S/cm | acs.org |
| NBu₄Fe(DHBQ)₁.₅ | Electrical Conductivity | 10⁻² S cm⁻¹ | usu.eduacs.org |
| NBu₄Fe(DHBQ)₁.₅ | Ferromagnetic Ordering Temp. | 130 K | usu.eduacs.org |
Polymer Chemistry: Initiators and Building Blocks for Polymeric Materials (e.g., PLA/PS Copolymers)
Beyond its role in coordination polymers, 2,5-dihydroxy-1,4-benzoquinone serves as a versatile molecule in broader polymer chemistry, acting as both an initiator for polymerization and a fundamental building block for new polymeric structures.
One study demonstrated the use of DHBQ as a dual initiator for the preparation of hybrid block copolymers of polylactide (PLA) and polystyrene (PS). researchgate.net In this process, the DHBQ molecule first initiates the ring-opening polymerization of lactide to form a PLA chain with a DHBQ fragment at its core. researchgate.net This macroinitiator can then be used to initiate the polymerization of styrene, resulting in three-arm PLA/PS hybrid block copolymers. researchgate.net
DHBQ also functions as a monomer, or building block, for creating novel redox-active polymers. As mentioned previously, polymers such as Poly(2,5-dihydroxy-1,4-benzoquinone-3,6-methylene) (PDBM) and Poly(2,5-dihydroxyl-1,4-benzoquinonyl sulfide) (PDBS) have been synthesized for use as electrode materials in lithium batteries. soton.ac.ukrsc.org In these materials, the oxocarbon cycles of the DHBQ units are integrated into the polymer backbone, imparting their redox properties to the entire macromolecule. soton.ac.uk This approach leverages polymer architecture to overcome the solubility issues of the small molecule monomer while retaining its desirable electrochemical activity. researchgate.net
Industrial Relevance: Cellulose (B213188) Chemistry and Paper Aging/Bleaching
Role as Key Chromophores in Cellulosic Materials
Scientific research has identified 2,5-dihydroxy- abo.fiacs.org-benzoquinone (DHBQ) as a nearly ubiquitous key chromophore in cellulosic materials that have undergone aging processes. Its prevalence is due to its high thermodynamic stability, which allows it to survive standard pulp bleaching processes, and its tendency to reform during the aging of cellulose. The discoloration of cellulosic materials, or "yellowing," is a direct consequence of the presence of such chromophores.
The molecular structure of DHBQ, with its conjugated system of double bonds and hydroxyl groups, makes it an effective absorber of visible light, thus imparting a yellowish color to the material. The acidic nature of its hydroxyl groups and the potential for extensive resonance stabilization of its corresponding anion contribute to its resistance against chemical degradation by bleaching agents. This inherent stability makes DHBQ a persistent chromophore that is challenging to eliminate from the pulp.
Under moist conditions, DHBQ can undergo condensation reactions, leading to the formation of different UV-absorbing compounds, further complicating the color profile of the cellulosic material. These transformations highlight the dynamic nature of chromophore chemistry within the cellulose matrix and the importance of understanding these reactions to control paper quality.
Strategies for Removal and Prevention in Pulp Processing
The effective removal of chromophores like 2,5-dihydroxy- abo.fiacs.org-benzoquinone is a central goal of pulp bleaching. Various chemical treatments are employed in industrial pulp processing to degrade these color-imparting compounds and enhance the brightness and brightness stability of the final paper product. The strategies for removal and prevention primarily revolve around oxidative bleaching processes.
Chlorine Dioxide (ClO2) Bleaching:
Chlorine dioxide is a common bleaching agent used in the "D stage" of industrial pulp bleaching. Studies on the degradation of DHBQ by chlorine dioxide in a moderately acidic medium (pH 3) have shown that while it can consume DHBQ, the reaction can lead to the formation of a secondary chromophore, rhodizonic acid. abo.fi This secondary chromophore can be even more potent and stable than the original DHBQ, particularly when it forms salts. abo.fi
Research indicates that a sufficient excess of chlorine dioxide is necessary for the complete consumption of DHBQ. abo.fi The yield of the more stable rhodizonic acid has been observed to have a maximum at a specific molar ratio of DHBQ to ClO2, decreasing as the chlorine dioxide charge increases. abo.fi This finding is crucial for optimizing bleaching conditions to avoid the formation of these highly colored and stable byproducts. The conversion of DHBQ to rhodizonic acid and its salts has been identified as a reason for the reduced bleachability of some pulps with chlorine dioxide. abo.fi
Hydrogen Peroxide (H2O2) Bleaching:
Hydrogen peroxide is another key bleaching agent, typically used under alkaline conditions in what is known as the "P-stage." The degradation of DHBQ by hydrogen peroxide has been studied to understand the mechanisms of its removal and to optimize bleaching efficiency. Under moderately alkaline conditions (pH 10), relevant to pulp bleaching, DHBQ is degraded into malonic acid. acs.orgnih.govacs.org
Kinetic studies have provided insights into the reaction, with a determined activation energy for the degradation process. nih.govacs.org The reaction rate can be influenced by the concentration of cations like sodium, which can stabilize reaction intermediates. nih.govacs.org The mechanism of degradation under alkaline conditions is significantly different from that under neutral or acidic conditions, which has important implications for the control of pulp bleaching processes. acs.org It has been shown that assuming a change in pH only affects the reaction rate, and not the underlying mechanism, is an oversimplification. acs.org
The effectiveness of DHBQ degradation by hydrogen peroxide is also influenced by the presence of various inorganic salts. researchgate.net For instance, alkali metal salts can enhance the degradation rate, while alkaline earth metal salts can have a retarding effect. researchgate.net These findings are critical for the chemical engineering aspects of pulp processing, as the composition of the process water can impact the efficiency of chromophore removal.
The prevention of chromophore formation, in addition to their removal, is a key aspect of producing high-quality paper. This involves controlling the conditions during pulping and bleaching to minimize the degradation of carbohydrates into precursors that can form chromophores like DHBQ. Understanding the reaction pathways of chromophore formation and degradation is essential for developing more effective and efficient bleaching sequences in the pulp and paper industry.
| Parameter | Chlorine Dioxide (ClO2) Bleaching | Hydrogen Peroxide (H2O2) Bleaching |
| Typical pH | Moderately Acidic (pH 3) | Moderately Alkaline (pH 10) |
| Primary Degradation Product of DHBQ | Rhodizonic Acid (a secondary chromophore) | Malonic Acid |
| Key Influencing Factors | Molar ratio of DHBQ to ClO2 | pH, Cation Concentration, Presence of Inorganic Salts |
| Noted Challenges | Formation of stable and potent secondary chromophores | Influence of process water composition on reaction rate |
Future Research Directions and Interdisciplinary Prospects
Development of Novel and Sustainable Synthetic Routes for 2,5-Dihydroxy-3-propyl-jetir.orgnih.govbenzoquinone Derivatives
The future of synthesizing 2,5-Dihydroxy-3-propyl- jetir.orgnih.govbenzoquinone and its derivatives will likely prioritize the development of environmentally friendly and efficient methodologies. Current synthetic strategies for similar compounds often rely on multi-step processes that may not be sustainable for large-scale production. Therefore, a significant research thrust will be the exploration of "green" chemistry principles.
Future synthetic approaches are anticipated to include:
Catalytic Systems: Employing novel catalysts to improve reaction efficiency and reduce waste. This includes the investigation of biocatalysts and organocatalysts to perform selective alkylations and functionalizations of the benzoquinone core.
Electrochemical Synthesis: Utilizing electrochemical methods for the oxidation of precursors, which can minimize the use of hazardous chemical oxidants. acs.org
Flow Chemistry: Implementing continuous flow reactors for a safer, more scalable, and consistent production of the target compound and its derivatives.
Microwave-Assisted Synthesis: Exploring microwave irradiation to accelerate reaction times and improve yields, a technique that has shown promise in the synthesis of other substituted benzoquinones. nih.gov
A comparative table of potential sustainable synthetic methods is presented below:
| Synthetic Method | Potential Advantages | Future Research Focus |
|---|---|---|
| Organocatalysis | Avoids toxic heavy metals, often milder reaction conditions. | Development of specific organocatalysts for the regioselective synthesis of 3-propyl-DHBQ derivatives. |
| Electrosynthesis | Reduces the need for chemical oxidants, high degree of control over reaction. acs.org | Optimization of electrode materials and reaction conditions for high-yield synthesis. |
| Flow Chemistry | Enhanced safety, scalability, and reproducibility. | Design and fabrication of microreactors tailored for the synthesis of DHBQ derivatives. |
| Microwave-Assisted Synthesis | Rapid reaction times, often leading to higher yields and purer products. nih.gov | Systematic study of microwave parameters to optimize the synthesis of a library of derivatives. |
Deeper Mechanistic Understanding of Complex Reactions and Biological Interactions
A thorough understanding of the reaction mechanisms of 2,5-Dihydroxy-3-propyl- jetir.orgnih.govbenzoquinone is crucial for its application and the design of new derivatives. The presence of the propyl group is expected to influence the electronic and steric properties of the benzoquinone ring, thereby affecting its reactivity.
Future mechanistic studies will likely focus on:
Nucleophilic Addition and Substitution Reactions: Investigating the regioselectivity and kinetics of reactions with various nucleophiles to understand how the propyl group directs incoming substituents. The reactivity of benzoquinone derivatives with thiols is influenced by the electronic effects of the substituents. nih.gov
Redox Chemistry: Elucidating the electrochemical behavior of the compound, including its redox potentials and the stability of its radical ions, which are crucial for applications in energy storage and as redox mediators.
Biological Interactions: While clinical aspects are beyond the scope, understanding the mechanistic interactions with biological macromolecules is a key research area. This includes studying how the compound interacts with enzymes and other proteins at a molecular level, potentially through covalent modification or non-covalent binding. The biological activities of benzoquinones are often linked to their antioxidant and pro-oxidant properties. nih.gov
Integration of Advanced Computational Methods for Predictive Design
Advanced computational methods are poised to play a pivotal role in accelerating the discovery and development of novel 2,5-Dihydroxy-3-propyl- jetir.orgnih.govbenzoquinone derivatives. In silico approaches can predict molecular properties and guide experimental efforts, saving time and resources.
Future computational research will likely involve:
Density Functional Theory (DFT): To calculate the electronic structure, redox potentials, and spectroscopic properties of new derivatives. DFT studies have been used to investigate the metabolism of related compounds. nih.gov
Molecular Docking: To predict the binding modes and affinities of these molecules with specific protein targets, providing insights into their potential biological mechanisms.
Machine Learning (ML) and Artificial Intelligence (AI): To develop quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. nih.gov These models can screen large virtual libraries of derivatives to identify candidates with desired properties. easpublisher.comnih.gov
The following table outlines the potential applications of various computational methods:
| Computational Method | Predicted Properties | Future Research Goal |
|---|---|---|
| Density Functional Theory (DFT) | Redox potentials, electronic structure, spectroscopic signatures, reaction energetics. nih.gov | Accurate prediction of the electrochemical properties of novel derivatives for energy storage applications. |
| Molecular Dynamics (MD) Simulations | Conformational analysis, interactions with solvents and macromolecules. | Understanding the behavior of these molecules in complex biological and material environments. |
| Machine Learning (ML) / AI | QSAR, QSPR, prediction of biological activity and physicochemical properties from molecular structure. nih.gov | High-throughput virtual screening of large chemical libraries to identify promising candidates for synthesis and testing. easpublisher.comnih.gov |
Exploration of New Applications in Emerging Technologies
The unique electronic and structural features of 2,5-Dihydroxy-3-propyl- jetir.orgnih.govbenzoquinone make it a promising candidate for various applications in emerging technologies. The propyl group can be leveraged to tune the material's properties, such as solubility and molecular packing.
Future applications to be explored include:
Organic Electronics: As a building block for organic semiconductors, where the propyl group could enhance solubility and processability for applications in organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs).
Redox Flow Batteries: As a redox-active material for energy storage. The substituent on the benzoquinone ring can tune the redox potential, a key parameter for battery performance. mdpi.com
Sensors: As a component in chemical sensors, where its interaction with specific analytes can lead to a detectable change in its optical or electronic properties.
Metal-Organic Frameworks (MOFs): As a ligand for the construction of novel MOFs with interesting electronic, magnetic, or catalytic properties. researchgate.net
A summary of potential applications is provided in the table below:
| Emerging Technology | Potential Role of 2,5-Dihydroxy-3-propyl- jetir.orgnih.govbenzoquinone | Key Property to Investigate |
|---|---|---|
| Organic Electronics | Component of organic semiconductors. | Charge carrier mobility, solubility in organic solvents. |
| Redox Flow Batteries | Redox-active material in the electrolyte. mdpi.com | Redox potential, stability in different redox states. |
| Chemical Sensors | Active sensing material. | Selectivity and sensitivity towards target analytes. |
| Metal-Organic Frameworks (MOFs) | Redox-active organic linker. researchgate.net | Porosity, electronic and magnetic properties of the resulting MOF. |
Multidisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Biological Sciences (Mechanistic, not clinical)
The full potential of 2,5-Dihydroxy-3-propyl- jetir.orgnih.govbenzoquinone and its derivatives will be unlocked through collaborative, multidisciplinary research. The intricate relationship between the molecular structure of these compounds and their macroscopic properties necessitates an integrated approach.
Future interdisciplinary research will bridge:
Organic Chemistry and Materials Science: Organic chemists will focus on the precise synthesis of novel derivatives with tailored functionalities. Materials scientists will then investigate how the molecular design influences the material's properties, such as its crystal packing, thin-film morphology, and performance in electronic devices. The length of substituted alkyl chains is known to affect molecular packing and properties in organic semiconductors. kek.jp
Organic Chemistry and Biological Sciences: Synthetic chemists can create a library of derivatives with systematic variations in their structure. Biochemists and molecular biologists can then study the mechanistic interactions of these compounds with specific biological targets, leading to a deeper understanding of their structure-activity relationships.
Computational Chemistry and Experimental Sciences: A continuous feedback loop between computational prediction and experimental validation will be essential. Theoretical chemists can guide the design of new molecules, and experimentalists can provide crucial data to refine and improve the computational models. This synergy will accelerate the discovery of new materials and molecules with desired functions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,5-Dihydroxy-3-propyl-[1,4]benzoquinone, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via oxidation of hydroquinone derivatives using catalysts such as vanadium pentoxide (V₂O₅) under controlled temperatures (70–80°C). Reaction efficiency is optimized by adjusting catalyst loading, oxygen flow rate, and reaction time. Steam distillation is recommended for high-purity isolation . Alternative routes include modifying propyl-substituted precursors through regioselective hydroxylation, validated via spectral analysis (NMR, MS) .
Q. How is the purity and structural integrity of this compound validated in research settings?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (retention time and spectral matching) is used to confirm purity ≥99.9% . Structural validation employs nuclear magnetic resonance (¹H/¹³C NMR) to identify hydroxyl and propyl substituents, complemented by mass spectrometry (MS) for molecular weight confirmation .
Q. What are the key stability considerations for handling and storing this compound?
- Methodological Answer : The compound is sensitive to light, moisture, and oxidative degradation. Store at 2–8°C in amber glass under inert gas (e.g., N₂). Water content should be monitored via Karl-Fischer titration (target ≤2.2%) to prevent hydrolysis .
Advanced Research Questions
Q. How do substituents influence the redox behavior of this compound in catalytic cycles?
- Methodological Answer : The propyl group modulates electron density, affecting redox potentials. Cyclic voltammetry in acetonitrile reveals quasi-reversible redox peaks (e.g., E₁/₂ = −0.25 V vs. Ag/AgCl). Compare with analogues (e.g., 2,5-dihydroxy-3-pentadecyl derivatives) to assess alkyl chain effects on electron transfer kinetics .
Q. What computational methods are effective in predicting the electronic properties of this compound?
- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and 6-31G(d) basis sets accurately predicts HOMO-LUMO gaps and spin densities. Validate against experimental UV-Vis spectra and redox potentials . For solvent effects, use COSMO-RS models .
Q. How can researchers resolve contradictions in reported toxicity profiles of this compound?
- Methodological Answer : Discrepancies in carcinogenicity data (e.g., inconclusive rodent studies) require in vitro assays (Ames test for mutagenicity) and in vivo dose-response analyses. Prioritize OECD guidelines for acute toxicity (oral LD₅₀, skin irritation) and compare with structurally similar quinones .
Q. What mechanistic insights explain the role of this compound in biochemical pathways like luciferin metabolism?
- Methodological Answer : The compound participates in redox cascades via hydroquinone/benzoquinone interconversion. In luciferin biosynthesis, isotopic labeling ([D₆]-hydroquinone → [D₄]-benzoquinone) tracks oxidation steps mediated by NADPH-dependent reductases. Enzymatic kinetics (Km, Vmax) are quantified via HPLC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
